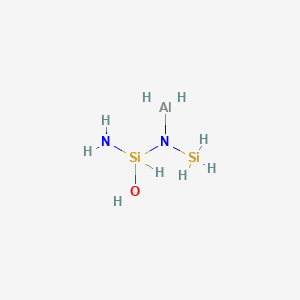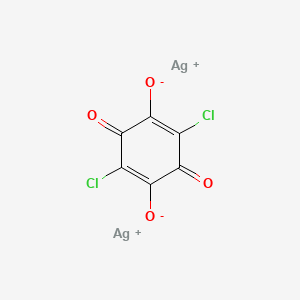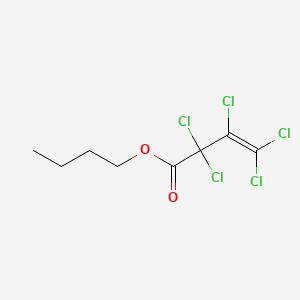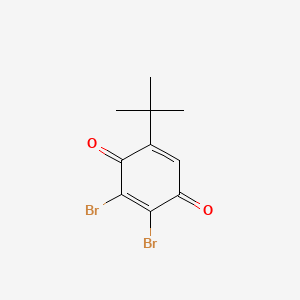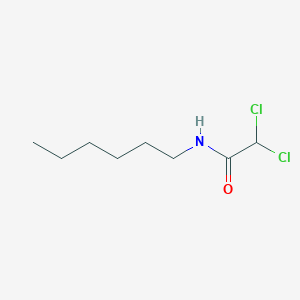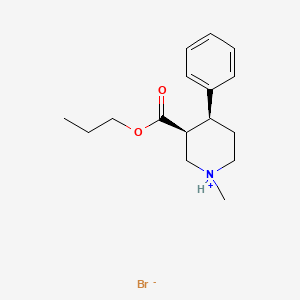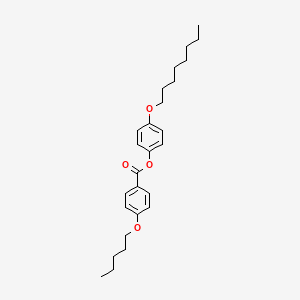
3,4-Heptanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Heptanediol is an organic compound with the molecular formula C7H16O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a heptane backbone. This compound is known for its versatility in various chemical reactions and applications in different fields, including chemistry, biology, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions
There are two primary methods for synthesizing 3,4-Heptanediol:
-
Chloroheptane Method
Step 1 Hydrolysis of Chloroheptane: Chloroheptane is mixed with aqueous sodium hydroxide solution and heated under reflux to produce sodium heptanol and sodium chloride.
Step 2 Acidification of Sodium Heptanol: Sodium heptanol is acidified with hydrochloric acid to produce heptanol and sodium chloride.
Step 3 Reduction of Heptanol: Heptanol is reduced with hydrogen to produce this compound.
-
Heptanoic Acid Method
Step 1 Reaction between Heptanoic Acid and Formaldehyde: Heptanoic acid is mixed with formaldehyde and heated to produce heptanal.
Step 2 Hydrogenation Reduction of Heptanal: Heptanal is reacted with hydrogen in the presence of a catalyst to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves the chloroheptane method due to its efficiency and cost-effectiveness. The process requires careful control of reaction temperature and time, selection of suitable catalysts, and prevention of side reactions to ensure high purity and yield .
化学反応の分析
Types of Reactions
3,4-Heptanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Halides or esters
科学的研究の応用
3,4-Heptanediol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the synthesis of biologically active molecules and as a solvent in biochemical reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of plasticizers, stabilizers, and other industrial chemicals .
作用機序
The mechanism of action of 3,4-Heptanediol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. This property makes this compound a valuable intermediate in chemical synthesis and a potential candidate for drug development .
類似化合物との比較
Similar Compounds
1,4-Butanediol: A shorter chain diol with similar reactivity but different physical properties.
1,6-Hexanediol: A longer chain diol with similar applications in polymer chemistry and industrial production.
1,7-Heptanediol: An isomer of 3,4-Heptanediol with different structural properties
Uniqueness of this compound
This compound is unique due to its specific placement of hydroxyl groups on the heptane backbone, which imparts distinct reactivity and physical properties compared to its isomers and other diols. This uniqueness makes it particularly valuable in specialized applications where specific reactivity and properties are required .
特性
CAS番号 |
62593-33-3 |
|---|---|
分子式 |
C7H16O2 |
分子量 |
132.20 g/mol |
IUPAC名 |
heptane-3,4-diol |
InChI |
InChI=1S/C7H16O2/c1-3-5-7(9)6(8)4-2/h6-9H,3-5H2,1-2H3 |
InChIキー |
ZNZZFXONMYVVGZ-UHFFFAOYSA-N |
正規SMILES |
CCCC(C(CC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


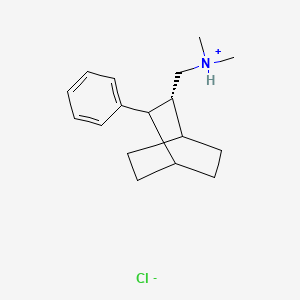
![5-Azido-2-[(4-methoxyphenyl)amino]benzoic acid](/img/structure/B13757470.png)

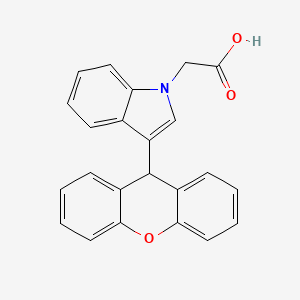
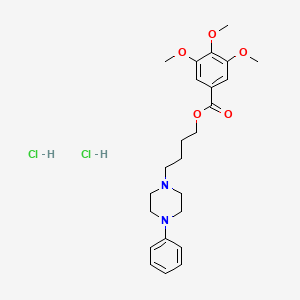
![3-[5-chloro-2-[(E)-2-[(Z)-[5-chloro-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate;N,N-diethylethanamine](/img/structure/B13757501.png)
